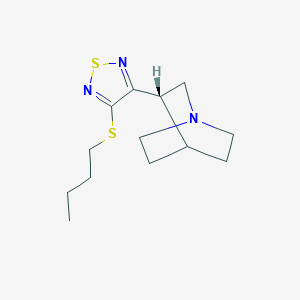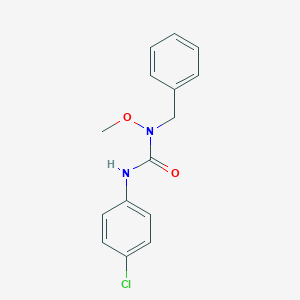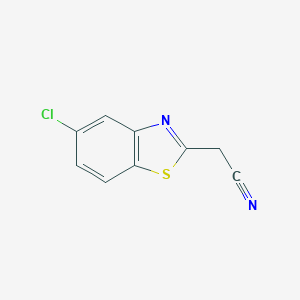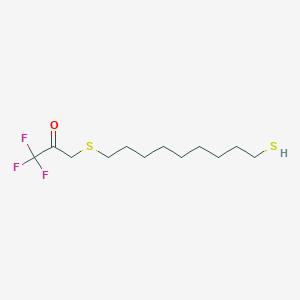
MNTFP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of MNTFP typically involves multi-step organic reactions. One common synthetic route includes the reaction of a trifluoromethyl ketone with a sulfanyl-substituted nonyl compound under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Chemical Reactions Analysis
MNTFP undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
MNTFP has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific desired properties.
Mechanism of Action
The mechanism of action of MNTFP involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to certain biological targets, while the sulfanyl groups can participate in redox reactions, influencing the compound’s overall activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
MNTFP can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-propanone: Lacks the sulfanyl groups, resulting in different chemical reactivity and applications.
1,1,1-Trifluoro-3-(methylthio)propan-2-one: Contains a methylthio group instead of the nonylsulfanyl group, leading to variations in its chemical and biological properties.
Properties
CAS No. |
154301-46-9 |
|---|---|
Molecular Formula |
C12H21F3OS2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(9-sulfanylnonylsulfanyl)propan-2-one |
InChI |
InChI=1S/C12H21F3OS2/c13-12(14,15)11(16)10-18-9-7-5-3-1-2-4-6-8-17/h17H,1-10H2 |
InChI Key |
VGYNCMOKRPXEGF-UHFFFAOYSA-N |
SMILES |
C(CCCCS)CCCCSCC(=O)C(F)(F)F |
Canonical SMILES |
C(CCCCS)CCCCSCC(=O)C(F)(F)F |
Key on ui other cas no. |
154301-46-9 |
Synonyms |
3-(9'-mercaptononylthio)-1,1,1,-trifluoropropan-2-one MNTFP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


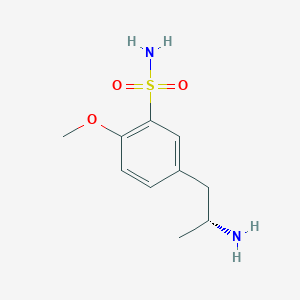
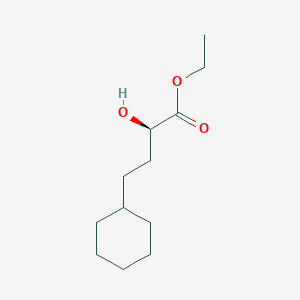
![2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B117409.png)

![2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide](/img/structure/B117414.png)
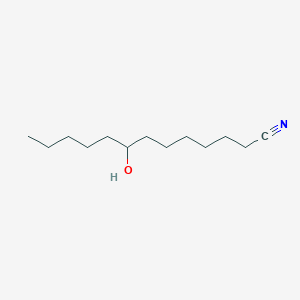
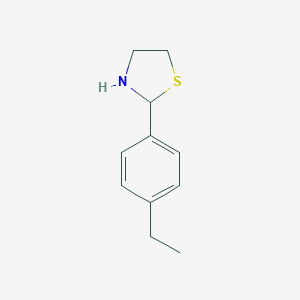



![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)
